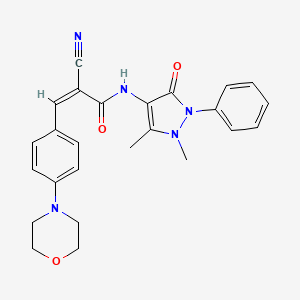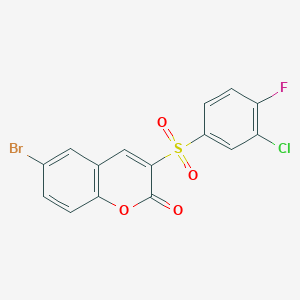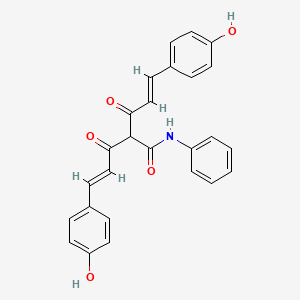![molecular formula C13H15N3O B2376897 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline CAS No. 2200542-28-3](/img/structure/B2376897.png)
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline is a chemical compound with the molecular formula C13H15N3O and a molecular weight of 229.283.
Preparation Methods
The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline involves the reaction of quinoxaline derivatives with 1-methylpyrrolidine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity .
Chemical Reactions Analysis
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a therapeutic agent. In medicine, it may have applications in drug development. In industry, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline can be compared with other similar compounds, such as pyrrolidine derivatives and quinoxaline derivatives. These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of the pyrrolidine and quinoxaline moieties, which may confer distinct properties and applications .
Similar Compounds:Properties
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxyquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16-7-6-10(9-16)17-13-8-14-11-4-2-3-5-12(11)15-13/h2-5,8,10H,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKFJKWTQQSRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2376814.png)
![2-ethyl-6-(4-methylbenzyl)-5-((3-(trifluoromethyl)benzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2376815.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2376816.png)

![N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2376818.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2376820.png)
![2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2376823.png)
![2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2376826.png)
![5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide](/img/structure/B2376827.png)


![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate](/img/structure/B2376833.png)


